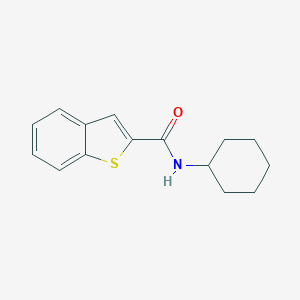
Benzothiophene-2-carboxylic acid cyclohexylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiophene-2-carboxylic acid cyclohexylamide (BTCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BTCA is a cyclic amide derivative of benzothiophene-2-carboxylic acid and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide is not fully understood. However, it has been suggested that Benzothiophene-2-carboxylic acid cyclohexylamide may act by modulating the activity of certain neurotransmitters in the brain. Specifically, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in mood regulation and pain perception.
Biochemische Und Physiologische Effekte
Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to possess anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Benzothiophene-2-carboxylic acid cyclohexylamide has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Benzothiophene-2-carboxylic acid cyclohexylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug development. However, one limitation of Benzothiophene-2-carboxylic acid cyclohexylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Benzothiophene-2-carboxylic acid cyclohexylamide. One area of interest is the development of Benzothiophene-2-carboxylic acid cyclohexylamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer’s disease. Additionally, further research is needed to fully understand the mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide and to identify its molecular targets in the brain. Finally, the development of more soluble derivatives of Benzothiophene-2-carboxylic acid cyclohexylamide may help to overcome some of the limitations associated with its use in laboratory experiments.
Synthesemethoden
The synthesis of Benzothiophene-2-carboxylic acid cyclohexylamide involves the reaction of benzothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction yields Benzothiophene-2-carboxylic acid cyclohexylamide as a white crystalline solid with a melting point of 221-223 °C.
Wissenschaftliche Forschungsanwendungen
Benzothiophene-2-carboxylic acid cyclohexylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
100955-75-7 |
|---|---|
Produktname |
Benzothiophene-2-carboxylic acid cyclohexylamide |
Molekularformel |
C15H17NOS |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h4-6,9-10,12H,1-3,7-8H2,(H,16,17) |
InChI-Schlüssel |
QMBDXMNOEDJOFZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



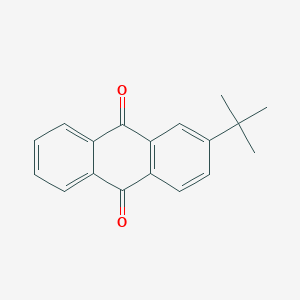
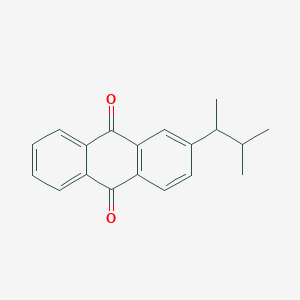
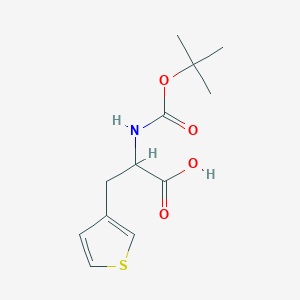
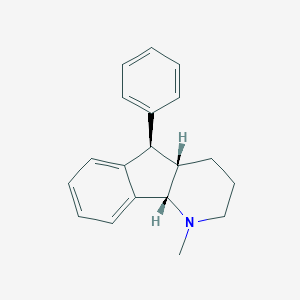
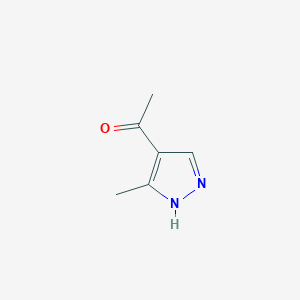
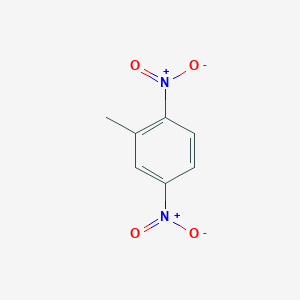
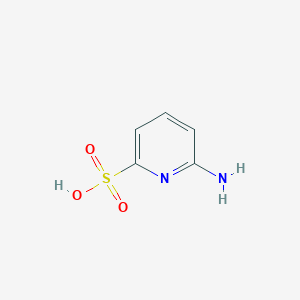
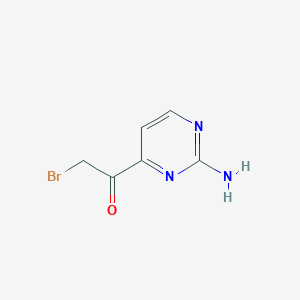
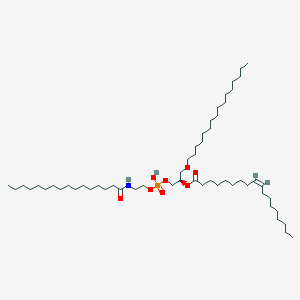
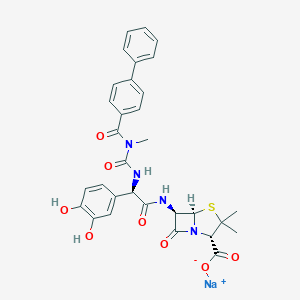
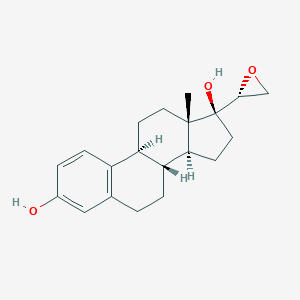
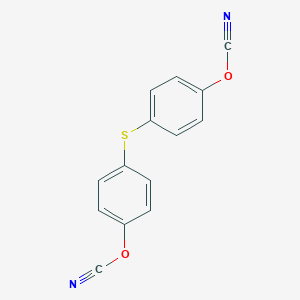
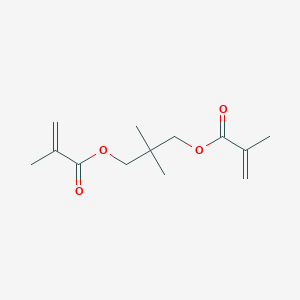
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)